Cas no 103499-20-3 (5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

5-Methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a thiophene moiety at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The oxadiazole ring contributes to stability and hydrogen-bonding potential, while the thiophene group enhances aromatic interactions and solubility in organic solvents. Its well-defined reactivity profile allows for further functionalization, enabling its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and optoelectronic materials. The compound is characterized by high purity and consistent performance in synthetic workflows.
5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole structure
103499-20-3 structure
Product Name:5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
CAS No:103499-20-3
MF:C7H6N2OS
MW:166.200339794159
CID:4388288
Update Time:2025-05-25

5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole, 5-methyl-3-(2-thienyl)-
    • 3-(2-Thienyl)-5-methyl-1,2,4-oxadiazole
    • 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole
    • Inchi: 1S/C7H6N2OS/c1-5-8-7(9-10-5)6-3-2-4-11-6/h2-4H,1H3
    • InChI Key: KTVJBHKMVAUXPN-UHFFFAOYSA-N
    • SMILES: O1C(C)=NC(C2SC=CC=2)=N1

5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole

Introduction to 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS No. 103499-20-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole, identified by its CAS number 103499-20-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the oxadiazole family, a class of heterocycles known for their broad spectrum of pharmacological effects. The presence of a thiophene ring in its structure enhances its potential for interactions with biological targets, making it a valuable scaffold for drug discovery.

The structural motif of 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole consists of a central oxadiazole ring fused with a thiophene ring at the 3-position and a methyl group at the 5-position. This configuration imparts distinct electronic and steric properties that can be exploited for designing molecules with tailored biological activities. The oxadiazole ring itself is a well-studied pharmacophore, exhibiting properties such as bioavailability, metabolic stability, and the ability to engage with various biological targets. The incorporation of the thiophene moiety further expands its potential by introducing aromaticity and electron-rich characteristics, which can modulate binding interactions with proteins and enzymes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole derivatives. 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole has emerged as a compound of interest due to its demonstrated efficacy in several preclinical studies. One of the most compelling areas of investigation has been its potential as an antimicrobial agent. Studies have shown that this compound exhibits inhibitory activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Furthermore, the thiophene component of 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole has been explored for its potential in anticancer applications. Research indicates that this compound can induce apoptosis in cancer cells by activating stress signaling pathways such as p53-dependent apoptosis. The ability to selectively target cancer cells while sparing healthy tissues makes this compound an attractive candidate for further development into an anticancer therapeutic. Preclinical studies have also highlighted its potential in inhibiting tumor growth and metastasis in animal models.

The pharmacokinetic properties of 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole are another critical aspect that has been thoroughly investigated. Studies have demonstrated that this compound exhibits favorable solubility profiles and reasonable bioavailability upon oral administration. Additionally, its metabolic stability suggests that it could have a prolonged half-life in vivo, allowing for less frequent dosing. These characteristics are essential for developing a drug candidate that can be effectively administered to patients.

From a synthetic chemistry perspective, 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole serves as an excellent scaffold for exploring new synthetic methodologies. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of libraries of derivatives with tailored biological activities. Advances in automated synthesis and high-throughput screening have made it feasible to rapidly explore these derivatives and identify novel lead compounds for drug development.

The integration of computational chemistry techniques has further accelerated the discovery process for compounds like 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole. Molecular modeling studies have provided insights into how the structure of this compound interacts with biological targets at the atomic level. These insights have guided the optimization of its chemical structure to enhance binding affinity and selectivity. For instance, computational studies have identified key residues on target proteins that interact with the thiophene and oxadiazole moieties, providing a rational basis for structure-based drug design.

Recent advancements in biophysical techniques have also contributed to our understanding of how 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole functions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate the binding mode of this compound with its target proteins. These structural insights have not only validated computational models but also provided experimental evidence for designing next-generation derivatives with improved pharmacological profiles.

The versatility of 5-methyl-3-(thiophen-2-yl)-1,2,4 oxadiazole extends beyond antimicrobial and anticancer applications; it has also shown promise in other therapeutic areas such as anti-inflammatory and neuroprotective effects. Preclinical studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in cytokine production. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

The development of novel formulations has further expanded the therapeutic potential of 5-methyl -3-(thiophen - 2 - yl) - 1 , 2 , 4 - ox adiaz ole . Researchers have explored various delivery systems such as nanoparticles and liposomes to enhance its bioavailability and targeted delivery to specific tissues or organs. These advancements hold promise for improving therapeutic outcomes while minimizing side effects associated with traditional drug delivery methods.

In conclusion,5 - methyl - 3 - (thiophen - 2 - yl) - 1 , 2 , 4 - ox adiaz ole (CAS No . 103499 - 20 - 3) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry . Its unique structural features make it an attractive scaffold for developing novel therapeutic agents across multiple disease areas . Ongoing research continues to uncover new applications for this compound , highlighting its importance as both a research tool and a candidate drug molecule . As our understanding of its mechanisms of action evolves , so too will our ability to harness its full therapeutic potential .

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